1,2-Dihydroxyheptadec-16-yn-4-yl acetate
Description
Contextualizing 1,2-Dihydroxyheptadec-16-yn-4-yl acetate (B1210297) within Specialized Metabolite Research
1,2-Dihydroxyheptadec-16-yn-4-yl acetate is classified as a long-chain fatty alcohol derivative. nih.gov Specialized metabolites, also known as secondary metabolites, are organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. Instead, they often play a role in mediating the organism's interactions with its environment.
The study of such compounds is a cornerstone of chemical biology, which seeks to understand and manipulate biological systems using chemical tools. In this context, this compound is of interest due to its natural origin, primarily from the avocado plant (Persea americana). researchgate.net The presence of this and similar compounds in avocado suggests potential biological activities that could be harnessed for various applications. Research into the specialized metabolites of avocado has revealed a rich source of bioactive compounds, including a variety of lipids, phenolics, and polyhydroxylated fatty alcohols. mdpi.commdpi.com
The investigation into this compound and its analogs is part of a broader effort to catalogue and characterize the vast chemical diversity found in nature. Understanding the biosynthesis, ecological role, and potential bioactivities of such molecules can provide insights into plant biochemistry and may lead to the discovery of new therapeutic agents or other valuable chemical products.
Overview of Long-Chain Fatty Alcohol Derivatives in Biological Systems
Long-chain fatty alcohol derivatives are a diverse class of lipids that play crucial roles in the biology of plants and other organisms. These compounds are characterized by a long aliphatic chain and one or more hydroxyl groups, and they can be further modified with other functional groups, such as the acetate group in this compound.
In plants, long-chain fatty alcohols and their derivatives are key components of protective barriers. They are integral to the formation of:
Cuticular wax: This layer on the surface of leaves and stems helps to prevent water loss and protects the plant from UV radiation and pathogens.
Suberin: A complex polyester found in cell walls, particularly in roots and bark, which acts as a barrier to water and solute movement and is involved in wound healing.
Sporopollenin: A highly resistant polymer that makes up the outer wall of pollen grains, protecting the genetic material within.
The biosynthesis and metabolism of these compounds are complex and tightly regulated processes within the plant. The structural diversity of long-chain fatty alcohol derivatives, including variations in chain length, degree of saturation, and functional group modifications, gives rise to a wide range of physical and chemical properties that are tailored to their specific biological functions.
Current Research Landscape and Gaps for this compound
The current body of research specifically focused on this compound is limited. While the compound has been identified and its basic chemical properties are known, a deep understanding of its biological activity and potential applications remains largely unexplored.
Detailed Research Findings:
A significant portion of the research on long-chain fatty alcohol derivatives from avocado has centered on a class of compounds known as acetogenins (B1209576), which includes molecules with similar structural features to this compound. Studies on related avocado acetogenins, such as avocadene (B107707) and avocadyne (B107709), have indicated potential anti-leukemia and anti-viral properties. researchgate.net These findings suggest that this compound may also possess noteworthy biological activities, though specific studies are lacking.
One study has confirmed the presence of 4-acetoxy-1,2-dihydroxyheptadec-16-yne, which is another name for this compound, in avocado leaves. researchgate.net This provides a direct link to its natural source and a basis for further investigation into its role within the plant.
Data on Related Avocado Bioactive Lipids:
| Compound Class | Key Examples from Avocado | Reported Bioactivities of the Class |
| Monounsaturated Fatty Acids | Oleic Acid, Palmitoleic Acid | Associated with cardiovascular health benefits. mdpi.com |
| Polyhydroxylated Fatty Alcohols (PFAs) | Avocadene, Avocadyne | Potent modulators of mitochondrial metabolism, with selective activity against leukemia cells. nih.gov |
| Fatty Alcohol Esters | Persin, AcO-avocadyne | Unique to Persea species, used as markers for avocado oil authenticity. nih.gov |
Gaps in Current Research:
The primary gap in the research landscape is the lack of studies specifically investigating the biological effects of this compound. Key areas that warrant further investigation include:
Biological Activity: Comprehensive screening for various biological activities, such as antimicrobial, anti-inflammatory, and cytotoxic effects, is needed.
Mechanism of Action: Should any significant bioactivity be identified, elucidating the underlying molecular mechanisms will be crucial.
Biosynthesis and Regulation: Understanding how this compound is produced and regulated within the avocado plant could provide insights into its natural function.
Ecological Role: Investigating the role of this compound in the avocado plant's interactions with its environment, such as defense against herbivores or pathogens, is an important area for future research.
Properties
CAS No. |
28884-46-0 |
|---|---|
Molecular Formula |
C19H34O4 |
Molecular Weight |
326.5 |
IUPAC Name |
1,2-dihydroxyheptadec-16-yn-4-yl acetate |
InChI |
InChI=1S/C19H34O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-19(23-17(2)21)15-18(22)16-20/h1,18-20,22H,4-16H2,2H3 |
InChI Key |
FHGZOCAZNHYWAL-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(CCCCCCCCCCCC#C)CC(CO)O |
Canonical SMILES |
CC(=O)OC(CCCCCCCCCCCC#C)CC(CO)O |
Other CAS No. |
28884-46-0 |
Origin of Product |
United States |
Occurrence and Biosynthetic Origins of 1,2 Dihydroxyheptadec 16 Yn 4 Yl Acetate
The natural world is a rich reservoir of unique chemical entities, and 1,2-Dihydroxyheptadec-16-yn-4-yl acetate (B1210297) stands as a testament to this diversity. Its discovery has been predominantly linked to specific plant species, with emerging interest in its potential presence in other life forms.
Identification in Natural Sources
The primary and most well-documented source of 1,2-Dihydroxyheptadec-16-yn-4-yl acetate is the avocado plant (Persea americana). nih.govhmdb.ca This compound, sometimes referred to in literature as avocadyne (B107709) 4-acetate, is part of a larger family of bioactive lipids known as acetogenins (B1209576), which are characteristic of the Annonaceae and Lauraceae families. nih.gov Research has confirmed its presence in various parts of the avocado fruit and plant, including the leaves, unripe pulp, and seeds. nih.govresearchgate.net
The isolation and structural elucidation of this and related compounds from avocado have been achieved through various spectroscopic techniques. These studies have not only confirmed its molecular structure but have also highlighted the chemical diversity of acetogenins within Persea americana. The table below summarizes the documented occurrence of this compound within the avocado plant.
| Plant Part | Common Name | Confirmation of Presence |
| Leaves | Avocado Leaves | Present nih.gov |
| Unripe Pulp | Avocado Flesh | Present researchgate.net |
| Seeds | Avocado Pit | Present |
This table indicates the parts of Persea americana where this compound has been identified.
While the presence of this compound is well-established in Persea americana, its occurrence in other biological organisms is not as extensively documented. A review of the available scientific literature did not yield specific reports of this compound's isolation from cyanobacterial or seagrass extracts. The unique structural features of this acetogenin (B2873293), particularly its odd-numbered carbon chain, suggest a specialized biosynthetic pathway that may not be widespread across different biological kingdoms. nih.gov
Proposed Biosynthetic Pathways
The biosynthesis of this compound is believed to follow the general pathways of lipid metabolism, with specific enzymatic modifications leading to its unique structure. As an acetogenin with an odd number of carbon atoms, its formation is distinct from the more common even-numbered fatty acids. nih.gov
The biosynthesis of long-chain fatty alcohols and their derivatives originates from fundamental building blocks in lipid metabolism. The carbon skeleton of this compound is likely derived from acetyl-CoA and malonyl-CoA through the fatty acid synthase (FAS) system. The presence of hydroxyl and acetate functional groups points to the action of specific enzymes such as hydroxylases and acetyltransferases during or after the elongation of the carbon chain.
The formation of the terminal alkyne group is a key and less common feature. This suggests the involvement of a specialized desaturase enzyme capable of introducing a triple bond. The stereochemistry of the hydroxyl groups, often found in a specific (2R, 4R) configuration in related avocado acetogenins, implies a highly controlled enzymatic reduction of keto intermediates. nih.gov
The seventeen-carbon backbone of this compound suggests a biosynthetic pathway that likely starts with a shorter-chain fatty acid precursor. This precursor would then undergo a series of elongation cycles, with each cycle adding two carbon units from malonyl-CoA. The odd number of carbons in the final structure indicates that the initial primer molecule is likely propionyl-CoA instead of the more common acetyl-CoA.
The subsequent steps would involve reductions, dehydrations, and further reductions, mirroring the standard fatty acid synthesis pathway. However, the introduction of hydroxyl groups at specific positions (C-1, C-2, and C-4) and the acetylation at the C-4 position require a suite of specialized enzymes that dictate the final structure of the molecule. The precise sequence of these modifications and the specific enzymes involved in the biosynthesis of this compound in Persea americana remain a subject for further detailed biochemical investigation.
Chemical Synthesis and Analog Design of 1,2 Dihydroxyheptadec 16 Yn 4 Yl Acetate
Methodologies for De Novo Chemical Synthesis
The de novo synthesis of 1,2-dihydroxyheptadec-16-yn-4-yl acetate (B1210297) can be approached through a convergent strategy, assembling key fragments to construct the C17 backbone. A plausible synthetic route would involve the creation of a suitable chiral building block for the head group and its subsequent coupling with a long-chain alkyne fragment.
A proposed synthetic pathway could commence from a readily available starting material, such as an achiral acylpyruvate derivative. This approach allows for the sequential and controlled introduction of the required stereocenters. The synthesis would likely proceed through the following key transformations:
Asymmetric Reduction: A crucial first step is the asymmetric reduction of a ketone functionality to establish the initial chiral center. A well-established method for this is the Noyori asymmetric reduction, which utilizes a chiral ruthenium catalyst to achieve high enantioselectivity.
Chain Elongation: Following the initial reduction, the carbon chain can be extended to introduce the other necessary functional groups. This could be accomplished through various carbon-carbon bond-forming reactions, such as Wittig reactions or Grignard additions.
Introduction of the Second Hydroxyl Group: A second stereocenter can be introduced through a diastereoselective reduction of a β-hydroxyketone intermediate. This reduction can be directed by chelation control, for example, using a reducing agent like tetramethylammonium triacetoxyborohydride, to yield the desired syn or anti diol arrangement.
Coupling with the Alkyne Tail: The elaborated head group can then be coupled with a long-chain terminal alkyne, such as 1-tridecyne, through a suitable coupling reaction.
Selective Acetylation: The final step would involve the selective acetylation of the C-4 hydroxyl group. Given the presence of a 1,2-diol, regioselective acylation is necessary. This can be achieved using enzymatic catalysis or by employing protecting group strategies to differentiate the reactivity of the hydroxyl groups. For instance, the 1,2-diol could be temporarily protected as an acetonide, followed by acetylation of the remaining hydroxyl group and subsequent deprotection.
This multi-step approach provides a framework for the de novo synthesis of the target molecule, allowing for the construction of the carbon skeleton with the desired functionalization.
| Step | Reaction Type | Key Reagents/Catalysts | Purpose |
| 1 | Asymmetric Reduction | Noyori Ru-catalyst, H₂ | Establishes first stereocenter |
| 2 | Diastereoselective Reduction | (CH₃)₄NBH(OAc)₃ | Establishes second stereocenter |
| 3 | Coupling Reaction | Grignard or organolithium reagent | Attaches the C12 alkyne chain |
| 4 | Selective Acetylation | Enzyme or protecting group strategy | Introduces acetate at C-4 |
| 5 | Deprotection | Acid or base | Removes protecting groups |
Stereoselective Synthesis of 1,2-Dihydroxyheptadec-16-yn-4-yl acetate and its Stereoisomers
The biological activity of polyacetylenic lipids is often highly dependent on their stereochemistry. Therefore, the stereoselective synthesis of all possible stereoisomers of this compound is crucial for detailed structure-activity relationship studies. Building upon the de novo synthesis outline, a stereodivergent approach can be employed to access each stereoisomer. nih.gov
The key to this strategy lies in the controlled formation of the two chiral centers at C-2 and C-4. By systematically varying the catalysts and reagents in the reduction steps, each of the four possible diastereomers ((2R,4R), (2S,4S), (2R,4S), and (2S,4R)) can be synthesized.
For example, the use of either the (R)- or (S)-Noyori catalyst in the initial asymmetric reduction will determine the configuration of the first stereocenter. Subsequently, the diastereoselective reduction of the β-hydroxyketone can be controlled to produce either the syn or anti diol. Chelate-controlled reductions typically favor the syn isomer, while non-chelating conditions or the use of bulky reducing agents can favor the anti product.
The stereochemical outcome of the key reduction steps is summarized in the following table:
| Starting Material Configuration | Reduction Method | Product Diastereomer |
| (S)-β-hydroxyketone | Chelate-controlled (e.g., Zn(BH₄)₂) | (2S,4R)-diol |
| (S)-β-hydroxyketone | Non-chelate-controlled (e.g., NaBH₄, CeCl₃) | (2S,4S)-diol |
| (R)-β-hydroxyketone | Chelate-controlled (e.g., Zn(BH₄)₂) | (2R,4S)-diol |
| (R)-β-hydroxyketone | Non-chelate-controlled (e.g., NaBH₄, CeCl₃) | (2R,4R)-diol |
Once the desired stereoisomer of the triol precursor is obtained, selective acetylation at the C-4 position would yield the final target molecule. This systematic approach allows for the creation of a library of stereoisomers, which is invaluable for probing the stereochemical requirements of their biological targets.
Rational Design and Synthesis of Structural Analogs for Mechanistic Probing
To investigate the mechanism of action of this compound and to understand the contribution of its different structural motifs to its biological activity, the rational design and synthesis of structural analogs are essential. These analogs can be designed to systematically modify specific features of the parent molecule.
Key structural features that can be modified include:
The Terminal Alkyne: The reactivity of the terminal alkyne can be explored by its reduction to an alkene (Z or E) or a fully saturated alkane. This helps to determine if the unsaturation is critical for activity. Furthermore, the alkyne can be functionalized with different groups to probe for potential covalent interactions with biological targets.
The Hydroxyl and Acetate Groups: The position and stereochemistry of the hydroxyl and acetate groups are critical for defining the molecule's polarity and hydrogen bonding capabilities. Analogs can be synthesized where these groups are moved to different positions on the carbon chain, or where the acetate is replaced with other ester groups of varying sizes. The complete removal of one or more of these functional groups can also provide insight into their necessity for the observed biological effects.
The following table provides examples of structural analogs and the rationale for their design:
| Analog Type | Modification | Rationale for Design |
| Alkyne-modified | Reduction to alkene or alkane | To determine the importance of the terminal triple bond for activity. |
| Chain-length variant | Shorter or longer alkyl chain | To investigate the effect of lipophilicity and steric bulk. |
| Functional group positional isomer | Hydroxyl or acetate group at a different position | To probe the spatial requirements for interaction with the biological target. |
| Functional group substitution | Replacement of acetate with other esters or amides | To evaluate the influence of the electronic and steric properties of the ester group. |
| Stereochemical analog | Different stereoisomers | To determine the optimal stereochemistry for biological activity. |
By synthesizing these rationally designed analogs and evaluating their biological activity, a comprehensive structure-activity relationship (SAR) can be established. This SAR is not only crucial for understanding the molecular mechanism of action but also provides a roadmap for the design of more potent and selective analogs with potential therapeutic applications.
Advanced Structural Characterization of 1,2 Dihydroxyheptadec 16 Yn 4 Yl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Full Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete structure of organic molecules in solution. Through a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments, it is possible to map the entire carbon skeleton and determine the relative stereochemistry of its chiral centers.
For 1,2-Dihydroxyheptadec-16-yn-4-yl acetate (B1210297), ¹H NMR spectroscopy would identify all proton environments. Key signals would include the terminal alkyne proton (H-17), the methine protons at the stereocenters (H-2 and H-4), the methylene (B1212753) protons of the diol (H-1), and the methyl protons of the acetate group. The long aliphatic chain would appear as a complex multiplet in the upfield region.
¹³C NMR spectroscopy would complement this by identifying all 19 unique carbon signals, including the carbonyl carbon of the acetate, the carbons of the alkyne, the oxygen-bearing carbons (C-1, C-2, C-4), and the carbons of the long alkyl chain.
Two-dimensional NMR experiments are crucial for assembling the structure:
COSY (Correlation Spectroscopy) would establish proton-proton couplings, revealing the connectivity between H-1, H-2, H-3, and H-4, and tracing the couplings along the aliphatic chain.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is critical for connecting fragments. For instance, it would link the acetate methyl protons to the carbonyl carbon and the H-4 proton, confirming the location of the acetate group.
NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space interactions between protons, providing vital information for determining the relative stereochemistry at the C-2 and C-4 positions.
While specific experimental data for this compound is not widely published, a predicted assignment of NMR signals can be made based on its structure and data from similar polyacetylenic lipids.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,2-Dihydroxyheptadec-16-yn-4-yl acetate (in CDCl₃)
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| 1 | ~3.5-3.7 (m) | ~65 |
| 2 | ~3.8-4.0 (m) | ~72 |
| 3 | ~1.6-1.8 (m) | ~35 |
| 4 | ~4.9-5.1 (m) | ~74 |
| 5 | ~1.4-1.6 (m) | ~30 |
| 6-14 | ~1.2-1.4 (br m) | ~25-32 |
| 15 | ~2.1-2.2 (m) | ~18 |
| 16 | N/A | ~84 |
| 17 | ~1.9-2.0 (t) | ~68 |
| Acetate CH₃ | ~2.0-2.1 (s) | ~21 |
| Acetate C=O | N/A | ~170 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) to a high degree of accuracy. For this compound, the molecular formula is C₁₉H₃₄O₄.
The calculated exact mass for the neutral molecule is 326.2457 Da. nih.gov In HRMS analysis, the compound is typically observed as a protonated molecule [M+H]⁺, a sodiated adduct [M+Na]⁺, or other common adducts.
Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis. The fragmentation pattern is characteristic of the molecule's structure and helps to confirm the positions of functional groups. For this compound, characteristic fragmentation pathways would include:
Loss of acetic acid (60 Da) from the parent ion.
Loss of water (18 Da) from the hydroxyl groups.
Cleavage of C-C bonds adjacent to the oxygenated carbons (C-1, C-2, C-4), leading to characteristic fragment ions.
Analysis of related polyacetylenic acetates suggests that cleavage at bonds adjacent to the oxygen-bearing carbons is a common fragmentation pathway. nih.gov
Table 2: HRMS Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₉H₃₄O₄ | nih.gov |
| Exact Mass | 326.24570956 Da | nih.gov |
| Common Adducts | [M+H]⁺, [M+Na]⁺ | |
| Precursor m/z ([M+Na]⁺) | 349.2349 | nih.gov |
| Major Predicted Fragments | [M-H₂O+H]⁺, [M-CH₃COOH+H]⁺, Cleavage products of the alkyl chain |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of this compound would display several characteristic absorption bands.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The chromophores in this compound are the terminal alkyne and the carbonyl group of the acetate. Since these are not part of a conjugated system, strong absorptions in the 200-800 nm range are not expected. core.ac.uk A weak absorption for the n→π* transition of the carbonyl group may be observed at shorter wavelengths.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) |
| Hydroxyl | O-H stretch (broad) | 3200-3600 |
| Terminal Alkyne | ≡C-H stretch (sharp) | ~3300 |
| Aliphatic | C-H stretch | 2850-2960 |
| Ester Carbonyl | C=O stretch | ~1735 |
| Alkyne | C≡C stretch (weak) | ~2120 |
| Ester/Alcohol | C-O stretch | 1000-1300 |
X-ray Crystallography for Absolute Configuration Determination (if applicable)
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including the absolute configuration of its stereocenters. This technique requires the molecule to be in a crystalline form. By analyzing the diffraction pattern of X-rays passing through the crystal, a detailed map of electron density can be generated, revealing the precise position of each atom.
For chiral molecules like this compound, which has stereocenters at C-2 and C-4, X-ray crystallography can unambiguously determine their R/S configuration through the use of anomalous dispersion. ed.ac.uk This effect allows for the differentiation between a molecule and its mirror image, and the resulting structure is often reported with a Flack parameter to indicate the confidence of the absolute configuration assignment. ed.ac.uk
However, no published crystal structure for this compound appears to be available in the scientific literature. The molecule's long, flexible aliphatic chain likely makes it difficult to crystallize, which is a common challenge for long-chain lipids. nih.gov Therefore, while X-ray crystallography is the definitive method for this purpose, its application is contingent upon the successful growth of a high-quality single crystal, which has not yet been reported for this compound.
Reactivity and Chemical Transformations of 1,2 Dihydroxyheptadec 16 Yn 4 Yl Acetate
Oxidation Reactions and Participation in Lipid Peroxidation
Polyacetylenic compounds, including those structurally similar to 1,2-Dihydroxyheptadec-16-yn-4-yl acetate (B1210297), can participate in oxidation reactions. Lipid peroxidation is a process involving the oxidative degradation of lipids by reactive oxygen species (ROS), leading to cell damage. wikipedia.orgnih.gov It occurs in three main stages: initiation, propagation, and termination. wikipedia.orgnih.gov
Falcarinol-type polyacetylenes, a class to which this compound belongs, are known to influence pathways related to oxidative stress. nih.govresearchgate.net For instance, some polyacetylenes can induce the Nrf2/ARE axis, which activates antioxidant enzymes, thereby offering protection against oxidative damage. researchgate.net Conversely, the presence of unsaturated bonds in the molecule makes it a potential target for radical attack, a key step in the initiation of lipid peroxidation. nih.gov Studies on related polyacetylenes from Korean ginseng, such as panaxynol (B1672038) and panaxydol, have shown that they can inhibit lipid peroxidation in vitro in a dose-dependent manner and exhibit protective effects against chemically induced lipid peroxidation in vivo. koreascience.kr
Acetylation and Deacetylation Processes
The acetate group at the C-4 position is an ester, which can be hydrolyzed (deacetylated) under acidic or basic conditions, or enzymatically, to yield the corresponding triol (16-Heptadecyne-1,2,4-triol) and acetic acid. This process is a common metabolic reaction for many acetylated natural products. wikipedia.org
Conversely, the free hydroxyl groups at the C-1 and C-2 positions could potentially undergo acetylation to form di- or tri-acetate derivatives. This reaction would typically be carried out in a laboratory setting using an acetylating agent like acetic anhydride (B1165640) or acetyl chloride in the presence of a base.
Deacetylation is a critical process in biological systems, often catalyzed by histone deacetylases (HDACs), which remove acetyl groups from proteins. wikipedia.orgnih.gov While this is primarily discussed in the context of histones and gene regulation, esterase enzymes present in various tissues can hydrolyze ester-containing compounds. The removal of the acetyl group from 1,2-Dihydroxyheptadec-16-yn-4-yl acetate would increase its polarity, which could affect its bioavailability and cellular uptake.
| Process | Reactant | Typical Reagents/Conditions | Product |
|---|---|---|---|
| Deacetylation | This compound | Acid or base hydrolysis (e.g., NaOH, HCl); Esterase enzymes | 16-Heptadecyne-1,2,4-triol |
| Acetylation | This compound | Acetic anhydride, pyridine | Poly-acetylated derivatives |
Reactions Involving the Terminal Alkyne Moiety
The terminal alkyne is a highly versatile and reactive functional group, enabling a variety of chemical transformations. nih.govmasterorganicchemistry.com Its presence is critical for some of the biological activities observed for this class of compounds. nih.govnih.govrsc.org
Key reactions involving the terminal alkyne include:
Click Chemistry : The terminal alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. nih.govresearchgate.net This highly efficient reaction forms a stable 1,4-disubstituted triazole ring and is widely used in chemical biology to label and detect molecules. nih.govnih.gov Ruthenium-catalyzed versions (RuAAC) can also be used, which may offer different regioselectivity. nih.gov
Sonogashira Coupling : This is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. It is a powerful tool for elaborating the molecular structure.
Hydration : In the presence of a mercury salt catalyst, the terminal alkyne can undergo hydration to form a methyl ketone, following Markovnikov's rule. libretexts.org
Deprotonation and Alkylation : The hydrogen atom on the terminal alkyne is weakly acidic (pKa ~25) and can be removed by a strong base (like NaNH2) to form an acetylide anion. libretexts.org This nucleophilic anion can then react with alkyl halides in an SN2 reaction to form new carbon-carbon bonds, extending the carbon chain. libretexts.org
Oxidative Cleavage : Treatment with strong oxidizing agents like ozone or potassium permanganate (B83412) can cleave the triple bond, yielding a carboxylic acid and, in the case of a terminal alkyne, ultimately carbon dioxide. masterorganicchemistry.com
| Reaction Type | Description | Typical Product |
|---|---|---|
| Azide-Alkyne Cycloaddition (Click Chemistry) | Reaction with an azide (B81097) (R-N3) in the presence of a copper(I) catalyst. nih.govnih.gov | 1,4-Disubstituted Triazole |
| Sonogashira Coupling | Palladium/copper-catalyzed reaction with an aryl/vinyl halide. | Disubstituted Alkyne |
| Hydration (Markovnikov) | Addition of water across the triple bond, catalyzed by mercury(II) salts. libretexts.org | Methyl Ketone |
| Alkylation | Deprotonation with a strong base followed by reaction with an alkyl halide. libretexts.org | Internal Alkyne |
Hydroxylation and Diol-Related Transformations
The 1,2-diol (vicinal diol) is another significant functional group within the molecule. Long-chain diols are important intermediates in various industrial applications, including the synthesis of polymers. fao.orgoup.comrsc.org
Oxidative Cleavage : The bond between the two carbon atoms bearing the hydroxyl groups can be cleaved by strong oxidizing agents like periodate (B1199274) (e.g., NaIO4) or lead tetraacetate. This reaction breaks the carbon chain and results in the formation of two aldehyde groups.
Esterification : The primary (C-1) and secondary (C-2) hydroxyl groups can be esterified by reacting with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides).
Etherification : The hydroxyl groups can also be converted into ethers through reactions like the Williamson ether synthesis.
Cyclization Reactions : The diol can be reacted with aldehydes or ketones to form cyclic acetals or ketals, which are often used as protecting groups in organic synthesis.
Further hydroxylation of the long aliphatic chain is also a possibility, particularly through enzymatic processes in biological systems, although specific pathways for this compound are not well-characterized.
Biochemical and Molecular Biological Investigations of 1,2 Dihydroxyheptadec 16 Yn 4 Yl Acetate
Role in Metabolic Pathways
1,2-Dihydroxyheptadec-16-yn-4-yl acetate (B1210297), a member of the acetogenin (B2873293) family of lipids, is noted for its interaction with fatty acid metabolism. nih.govhmdb.ca Research on the closely related compound, avocadyne (B107709), has demonstrated its role as a modulator of mitochondrial fatty acid metabolism. nih.gov Specifically, avocadyne has been identified as a potent inhibitor of fatty acid oxidation (FAO). researchgate.netresearchgate.net This inhibition is a key aspect of its integration into fatty acid metabolism, where it can influence the energy production processes within the cell that are dependent on the breakdown of fatty acids. researchgate.net The unique odd-numbered carbon structure of these acetogenins (B1209576) distinguishes their metabolism from the more common even-numbered carbon fatty acids. nih.gov
The metabolism of these compounds is linked to the broader pathways of lipid metabolism, where they can influence the balance between fatty acid synthesis and oxidation. researchgate.net The interaction of these compounds with fatty acid metabolism is a critical area of investigation for understanding their biological effects. nih.gov
The influence of 1,2-Dihydroxyheptadec-16-yn-4-yl acetate and related compounds on lipid transport is an area of active investigation. The related compound falcarindiol (B120969) (FaDOH) has been shown to increase the expression of the cholesterol transporter ABCA1 in cells, which plays a significant role in lipid metabolism. nih.gov Furthermore, avocadyne and its related compounds are involved in biochemical processes that include lipid transport. hmdb.ca The modulation of lipid metabolism by these compounds can result in the restoration of insulin (B600854) sensitivity in lipotoxic pancreatic and muscle cells, suggesting an indirect influence on lipid transport and storage. nih.gov
The ability of these compounds to affect lipid content within cells, as evidenced by an increase in lipid droplets, further points to their role in influencing the dynamics of lipid transport and storage. nih.gov
While direct studies on the effect of this compound on tryptophan and galactose metabolism are limited, research on related polyacetylenes provides some insights into their broader metabolic influence. For instance, falcarindiol has been shown to inhibit the expression of glucose-6-phosphatase, a key enzyme in gluconeogenesis, which is interconnected with galactose metabolism. taylorandfrancis.com This suggests a potential for these compounds to influence carbohydrate metabolism.
Furthermore, the compound avocatin B, a mixture containing avocadyne, has been shown to improve glucose tolerance and utilization. researchgate.net This indicates an effect on glucose metabolism which could have downstream implications for interconnected pathways. The broader bioactivities of these acetogenins, including the modulation of lipid metabolism, can indirectly influence other metabolic pathways by altering the availability of metabolic substrates and signaling molecules. nih.gov
Biological Activities and Molecular Mechanisms of Action
This compound and its related compounds exert significant modulatory effects on lipid metabolism. nih.gov The avocado-derived compound avocadyne has been shown to modulate mitochondrial metabolism, leading to the restoration of insulin sensitivity in lipotoxic pancreatic and muscle cells. nih.gov This modulation of lipid metabolism is a key factor in its observed biological activities. nih.gov
The compound falcarindiol has been observed to increase lipid content and the number of lipid droplets in human mesenchymal stem cells. nih.gov This effect is linked to an increased expression of PPARγ2, a key transcription factor in adipogenesis. nih.gov The activation of PPARγ is known to increase glucose uptake and lipolysis in adipocytes, highlighting a direct mechanism for the modulation of lipid metabolism. nih.gov
| Compound | Effect | Mechanism | Reference |
|---|---|---|---|
| Avocadyne | Restoration of insulin sensitivity in lipotoxic cells | Modulation of mitochondrial metabolism | nih.gov |
| Falcarindiol | Increased lipid content and lipid droplets | Increased expression of PPARγ2 | nih.gov |
| Falcarindiol | Increased glucose uptake and lipolysis | Activation of PPARγ | nih.gov |
A primary molecular mechanism of action for compounds related to this compound is the inhibition of key enzymes within fatty acid metabolism. Avocadyne has been identified as an inhibitor of fatty acid oxidation (FAO). researchgate.netresearchgate.net More specifically, it has been shown to suppress FAO at the level of very-long-chain acyl-CoA dehydrogenase (VLCAD), which leads to a decrease in downstream mitochondrial metabolism. nih.govresearchgate.net
The inhibition of FAO by these compounds has been demonstrated to improve glucose tolerance, glucose utilization, and insulin sensitivity in models of diet-induced obesity. researchgate.net This enzymatic inhibition is a critical aspect of the bioactivity of these avocado-derived lipids. nih.govresearchgate.net
| Compound | Target Enzyme | Metabolic Pathway | Observed Effect | Reference |
|---|---|---|---|---|
| Avocadyne | Very-long-chain acyl-CoA dehydrogenase (VLCAD) | Fatty Acid Oxidation (FAO) | Suppression of FAO, decreased mitochondrial metabolism | nih.govresearchgate.net |
| Avocatin B (contains Avocadyne) | Enzymes in Fatty Acid Oxidation (FAO) | Fatty Acid Oxidation (FAO) | Improved glucose tolerance and insulin sensitivity | researchgate.net |
Effects on Cellular Signaling Pathways
Research into avocado-derived aliphatic acetogenins has revealed significant interactions with fundamental cellular signaling pathways. One of the primary mechanisms of action for this class of compounds is the modulation of metabolic pathways, particularly the inhibition of mitochondrial fatty acid oxidation (FAO). This disruption of cellular energy metabolism can trigger downstream signaling events, leading to specific cellular outcomes like apoptosis.
Studies on "(2S,4S)-2,4-dihydroxyheptadec-16-ynyl acetate," an isomer of the titular compound, have shown that it is a key component in avocado extracts responsible for targeting critical cancer-related signaling cascades. researchgate.net Specifically, this compound has been identified as an inhibitor of the EGFR/RAS/RAF/MEK/ERK1/2 pathway, a central signaling axis that regulates cell proliferation, survival, and differentiation. researchgate.net The ability of avocado-derived lipids to inhibit this pathway is a significant finding, suggesting a mechanism for their observed anti-proliferative effects. researchgate.netnih.gov
Modulation of Receptor-Mediated Cascades in Cellular Models (e.g., EGFR, RAF/MEK/ERK1/2 in human oral carcinoma cells)
The Epidermal Growth Factor Receptor (EGFR) and its downstream RAF/MEK/ERK1/2 signaling cascade are frequently dysregulated in various cancers, including oral carcinoma, making them key therapeutic targets. Investigations have demonstrated that chloroform (B151607) extracts of avocado, containing the active compound (2S,4S)-2,4-dihydroxyheptadec-16-ynyl acetate, can effectively block the phosphorylation of multiple key nodes within this pathway. researchgate.net
Specifically, (2S,4S)-2,4-dihydroxyheptadec-16-ynyl acetate was shown to inhibit the phosphorylation of c-RAF (at serine 338) and ERK1/2 (at threonine 202/tyrosine 204). researchgate.net Furthermore, this compound, but not its -enyl acetate counterpart, was capable of preventing the EGF-induced activation and phosphorylation of the EGFR itself (at tyrosine 1173). researchgate.net This indicates a multi-level inhibition of the cascade, from the initial receptor activation to downstream signal transducers. Other research has corroborated that inhibiting the ERK signaling pathway with avocado-derived compounds can lead to reduced proliferation of oral cancer cells. nih.gov
| Signaling Protein | Phosphorylation Site | Effect of Compound |
|---|---|---|
| EGFR | Tyr1173 | Inhibited EGF-induced activation |
| c-RAF | Ser338 | Inhibited |
| ERK1/2 | Thr202/Tyr204 | Inhibited |
Impact on Adipogenic Differentiation in Cell Lines (e.g., 3T3-L1 mice cells)
The 3T3-L1 cell line, derived from mouse embryos, is a well-established in vitro model for studying adipogenesis, the process by which preadipocyte cells differentiate into mature, lipid-storing adipocytes. mdpi.comnih.gov This model is crucial for screening compounds that may influence obesity-related cellular processes.
While direct studies detailing the impact of this compound on the full differentiation program of 3T3-L1 cells are not extensively documented, related research provides strong indications of its potential effects. A compound with a similar structure, 2,4-dihydroxyheptadec-16-ynyl acetate, has been reported to inhibit a key enzyme involved in fatty acid metabolism. nih.govresearchgate.net The inhibition of fatty acid synthesis and oxidation is a critical mechanism that can influence adipocyte function. For instance, Avocatin B, a mixture of avocadene (B107707) and avocadyne, has been shown to inhibit fatty acid oxidation, which in turn improves glucose utilization and insulin sensitivity in models of diet-induced obesity. semanticscholar.org These findings suggest that by targeting core metabolic processes like fatty acid metabolism, avocado-derived acetogenins can modulate pathways central to adipocyte biology and the development of obesity.
In Vivo Studies in Model Organisms (Non-human)
The zebrafish (Danio rerio) larva is a powerful in vivo model for studying lipid metabolism and absorption due to its optical transparency, which allows for real-time visualization of lipid processing. researchgate.net Studies utilizing this model have provided insights into how avocado-derived compounds may function. Research has identified that compounds structurally similar to this compound can influence fat metabolism. nih.gov For example, 2,4-dihydroxyheptadec-16-ynyl acetate, found in seagrass extracts, was noted for its ability to inhibit a key enzyme of fatty acid metabolism. nih.govresearchgate.net This mechanism is relevant to the processes observed in zebrafish larvae, where inhibiting intestinal lipid processing is a strategy to identify novel anti-obesity agents.
Avocado-derived fatty alcohols have demonstrated significant anthelmintic (anti-worm) properties. In studies using the model nematodes Caenorhabditis elegans and Pristionchus pacificus, a range of these compounds were tested for their efficacy. nih.gov Avocadyne acetate ((2R,4R)−2,4-dihydroxyheptadec-16-yn-1-yl acetate), a structural isomer of the titular compound, exhibited potent anthelmintic activity. nih.gov Comparative analysis showed that the acetylated forms of these lipids, including avocadyne acetate, displayed stronger effects and higher potency than their non-acetylated counterparts in impairing the development and survival of the nematodes. nih.gov
The anthelmintic effects of avocadyne acetate extend across the entire life cycle of the nematodes. Research has shown that these compounds interfere with larval development, reduce adult survival, and, crucially, inhibit egg hatching. nih.gov Dose-response studies revealed that avocadyne acetate ((2R,4R)−2,4-dihydroxyheptadec-16-yn-1-yl acetate) was highly effective in all three assays. nih.gov Notably, at a concentration of 10 µM, avocadyne acetate achieved 100% inhibition of egg hatching in both C. elegans and P. pacificus. nih.gov This ovicidal activity is a rare characteristic among known anthelmintics and suggests a powerful mechanism for controlling parasitic nematode populations by directly interfering with embryogenesis. nih.gov
| Compound | L1 Development Assay (LD50 in µM) | Adult Survival Assay (LD50 in µM) | Egg Hatching Assay (LD50 in µM) |
|---|---|---|---|
| Avocadyne Acetate | 1.5 | 1.4 | 4.2 |
| Ivermectin (Reference) | 0.003 | 0.007 | > 10 |
LD50 is the concentration at which development or survival was reduced by 50%. Data for (2R,4R)−2,4-dihydroxyheptadec-16-yn-1-yl acetate.
Investigation of Biomarker Potential through Metabolomic Profiling
Metabolomic profiling, a comprehensive analysis of small molecule metabolites in biological specimens, has emerged as a powerful tool for identifying potential biomarkers associated with various disease states. In this context, this compound has been identified as a molecule of interest in studies investigating metabolic disturbances in cardiovascular diseases.
Recent research has highlighted a significant association between this compound and altered plasma metabolomic profiles in patients with Heart Failure with Preserved Ejection Fraction (HFpEF). medrxiv.org HFpEF is a complex clinical syndrome characterized by symptoms of heart failure but with a normal or near-normal ejection fraction, often accompanied by metabolic disturbances. medrxiv.org
In a study involving untargeted metabolomic profiling of plasma from HFpEF patients and healthy controls, this compound was among the metabolites that showed significant alterations. medrxiv.org This study utilized ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) to analyze the plasma samples. medrxiv.org The investigation identified a total of 124 significantly different compounds between the HFpEF and control groups, with lipids and lipid-like molecules being the most altered class of metabolites. medrxiv.org
The findings indicated that this compound, a fatty acid ester, was one of the key differentiating metabolites, suggesting its potential involvement in the pathophysiology of HFpEF or as a marker of the disease process. medrxiv.org The alterations in the levels of this and other metabolites point towards dysregulated metabolic pathways, such as tryptophan metabolism, in HFpEF patients. medrxiv.org
Table 1: Overview of Metabolomic Study in HFpEF
| Parameter | Details |
| Study Population | 30 HFpEF patients and 30 healthy controls (matched for gender and age) |
| Methodology | Untargeted metabolomic profiling using UHPLC-MS/MS |
| Key Findings | 124 significantly different metabolites identified between HFpEF and control groups. Lipids and lipid-like molecules were the most altered class. |
| Association | This compound was identified as a significantly altered metabolite in HFpEF patients compared to healthy controls. medrxiv.org |
The diagnostic potential of this compound as a biomarker for HFpEF has been evaluated using statistical models based on the aforementioned metabolomic data. medrxiv.org Receiver Operating Characteristic (ROC) curve analysis was employed to assess the ability of individual metabolites to distinguish between HFpEF patients and healthy individuals. medrxiv.org
The results of the ROC curve analysis indicated that this compound, along with other compounds like Cytosine, PC 18:1/20:5, and PC 18:1/18:1, could potentially serve as biomarkers for HFpEF. medrxiv.org Notably, this compound demonstrated a superior Area Under the Curve (AUC) value, highlighting its significance in differentiating between the two groups. medrxiv.org A higher AUC value signifies a better diagnostic performance of the biomarker.
While these findings are promising, it is important to note that they are based on an initial study and have not yet been certified by peer review. medrxiv.org Therefore, the results should be interpreted as preliminary and indicative of a need for further research to validate the clinical utility of this compound as a diagnostic biomarker for HFpEF. medrxiv.org
Table 2: Diagnostic Potential of this compound in HFpEF
| Metric | Finding |
| Analytical Method | Univariate Receiver Operating Characteristic (ROC) curve analysis medrxiv.org |
| Diagnostic Potential | Identified as a potential biomarker for HFpEF medrxiv.org |
| Performance | Demonstrated a high Area Under the Curve (AUC) value, suggesting good diagnostic capability medrxiv.org |
| Other Potential Biomarkers | Cytosine, PC 18:1/20:5, and PC 18:1/18:1 medrxiv.org |
Analytical Methodologies for 1,2 Dihydroxyheptadec 16 Yn 4 Yl Acetate
Ultra-High-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) for Metabolomic Profiling and Quantification
Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) stands as a primary technique for the metabolomic profiling and precise quantification of 1,2-dihydroxyheptadec-16-yn-4-yl acetate (B1210297) and related polyacetylenes in various plant species, particularly from the Apiaceae family. researchgate.netresearchgate.netnih.gov This method offers high sensitivity, selectivity, and speed, which are essential for analyzing complex extracts. nih.govresearchgate.net
Researchers have developed and validated robust LC-MS/MS methods for the simultaneous determination of falcarinol-type polyacetylenes, including falcarindiol-3-acetate. researchgate.netnih.gov Peak assignment is typically confirmed through a combination of retention times, UV spectra, and specific mass spectral data. researchgate.netresearchgate.net For quantification, multiple reaction monitoring (MRM) is frequently employed, which enhances selectivity by monitoring specific precursor-to-product ion transitions. rsc.org The transition for falcarindiol-3-acetate in negative ionization mode has been identified as m/z 301.2 → 255.2/203.1, corresponding to the cleavage of the acetate group and further fragmentation. rsc.org
The chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and acetonitrile, often with a small percentage of formic acid to improve ionization efficiency. nih.gov
Table 1: Typical UHPLC-MS/MS Parameters for the Analysis of 1,2-Dihydroxyheptadec-16-yn-4-yl acetate
| Parameter | Description |
|---|---|
| Chromatography System | UHPLC or HPLC system |
| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 3 µm) nih.gov |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid nih.gov |
| Gradient Elution | A time-programmed gradient from a lower to a higher percentage of organic solvent (B) researchgate.netnih.gov |
| Flow Rate | 0.4 - 1.0 mL/min nih.gov |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | Triple Quadrupole (QqQ) or Ion Trap nih.govrsc.org |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) nih.govrsc.org |
| Ionization Mode | Negative rsc.org or Positive researchgate.netnih.gov |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) or Single Ion Monitoring (SIM) nih.govrsc.org |
| Precursor Ion ([M-H]⁻) | m/z 301.2 rsc.org |
| Product Ions | m/z 255.2, m/z 203.1 rsc.org |
Liquid Chromatography-High-Resolution Electrospray Ionization Tandem Mass Spectrometry (LC-HRESI-MS/MS) for Identification in Complex Mixtures
For the unambiguous identification of this compound within complex biological extracts, Liquid Chromatography-High-Resolution Electrospray Ionization Tandem Mass Spectrometry (LC-HRESI-MS/MS) is the method of choice. This technique provides high mass accuracy, which allows for the determination of the elemental composition of the parent ion and its fragments, greatly enhancing confidence in compound identification.
Studies utilizing negative ESI-MS have been particularly effective for characterizing falcarin-type polyacetylenes. rsc.org In this mode, the compounds typically form [M-H]⁻ ions. Tandem mass spectrometry (MS/MS) experiments on these ions reveal distinct fragmentation pathways that are characteristic of the compound class. rsc.org For falcarindiol-3-acetate, fragmentation often involves the neutral loss of the acetate group followed by further cleavages along the aliphatic chain. Key fragmentation pathways include cleavages at the C3-C4 bond and the C7-C8 bond, providing structural insights. rsc.org
Table 2: Characteristic Mass Fragments of Falcarindiol-3-acetate in Negative Ion LC-HRESI-MS/MS
| Precursor Ion ([M-H]⁻) | Product Ion (m/z) | Proposed Fragmentation Pathway |
|---|---|---|
| 301.2 | 255.2 | Loss of C₂H₂O (ketene from acetate) |
| 301.2 | 203.1 | Cleavage at C3-C4 bond with loss of acetate group rsc.org |
The high resolution of the mass analyzer (e.g., Orbitrap or TOF) allows for the differentiation of compounds with very similar masses, which is essential when analyzing crude plant extracts containing a multitude of related metabolites. journalejmp.com
High-Performance Thin-Layer Chromatography (HPTLC) for Lipid Class Analysis
High-Performance Thin-Layer Chromatography (HPTLC) serves as a valuable tool for the initial analysis and fractionation of lipid classes from plant extracts. While not typically used for the primary quantification of this compound, HPTLC is instrumental in the preliminary screening of extracts and for monitoring the progress of purification procedures like column chromatography. nih.govresearchgate.net
As a lipid-soluble molecule, this compound is separated along with other lipids. HPTLC allows for a rapid, parallel analysis of multiple samples, making it efficient for comparing the phytochemical profiles of different extracts or fractions. scispace.com In the context of isolating polyacetylenes, analysts use TLC or HPTLC to identify fractions that contain the compounds of interest based on their retardation factor (Rf) values and visualization under UV light or after spraying with a suitable reagent. nih.gov
This technique is particularly useful in the initial stages of phytochemical investigation to separate broad lipid classes before more sophisticated analysis by LC-MS. rsc.org
Table 3: Typical TLC System for Monitoring Polyacetylene-Containing Fractions
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ plates nih.gov |
| Mobile Phase | n-Hexane / Ethyl Acetate mixtures in various ratios (e.g., 9:1, 4:1, 7:3) nih.gov |
| Detection | UV light (254 nm) or by spraying with a visualizing agent (e.g., vanillin-sulfuric acid) |
Bioactivity-Guided Fractionation and Molecular Networking Approaches for Active Compound Identification
Bioactivity-guided fractionation is a powerful strategy employed to isolate specific bioactive compounds, such as this compound, from a complex natural extract. ub.eduresearchgate.net The process begins with the testing of a crude extract for a specific biological activity. If active, the extract is then separated into simpler fractions using chromatographic techniques like column chromatography. nih.govub.edu Each fraction is subsequently tested, and the most active fraction is selected for further separation until a pure, active compound is isolated. ub.edu This approach has been successfully used to isolate falcarindiol (B120969) from plant extracts based on its biological activities. ub.eduresearchgate.net
Once bioactive fractions or pure compounds are identified, molecular networking has emerged as a cutting-edge tool to rapidly dereplicate known compounds and identify novel, structurally related molecules within the same sample. This computational method organizes MS/MS data into visual networks based on spectral similarity. Compounds with similar chemical structures will have similar fragmentation patterns and will therefore be clustered together in the network.
By mapping the bioactivity data onto the molecular network, researchers can quickly pinpoint the clusters of compounds that are responsible for the observed biological effect. This approach accelerates the discovery of new bioactive polyacetylenes related to this compound by highlighting other structurally similar molecules within the active fractions that may also contribute to the bioactivity.
Computational and Theoretical Studies of 1,2 Dihydroxyheptadec 16 Yn 4 Yl Acetate
Molecular Docking Simulations for Target Identification and Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1,2-Dihydroxyheptadec-16-yn-4-yl acetate (B1210297), this method is instrumental in identifying potential protein targets and elucidating the molecular basis of its bioactivity.
Drawing parallels from its close analog, falcarindiol (B120969), a primary target for molecular docking studies is the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a key regulator of lipid metabolism. researchgate.netrsc.org Docking simulations of falcarindiol into the ligand-binding domain (LBD) of PPARγ have revealed specific binding modes. These simulations predict that the long alkyl chain of the polyacetylene forms hydrophobic contacts with residues in different arms of the Y-shaped LBD. researchgate.net Furthermore, the hydroxyl groups are predicted to form hydrogen bonds with polar residues at the entrance of the binding pocket. researchgate.net
For 1,2-Dihydroxyheptadec-16-yn-4-yl acetate, it is hypothesized that the acetyl group at the 4-position could introduce additional interactions or alter the binding conformation compared to falcarindiol. Docking studies would be essential to compare their binding affinities and predict whether the acetate derivative acts as an agonist or antagonist.
Table 1: Predicted Interacting Residues for a Falcarindiol-type Polyacetylene in the PPARγ Ligand Binding Domain
| Interaction Type | Potential Interacting Residues |
|---|---|
| Hydrophobic Contacts | Ile281, Ile326, Tyr327, Phe363, Ala292, Met329, Leu330, Leu333 |
This table is illustrative and based on data for the related compound falcarindiol.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure of molecules. researchgate.netpreprints.org These methods can predict various properties, including the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. Such calculations are crucial for understanding the reactivity of this compound.
Table 2: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations
| Property | Predicted Significance |
|---|---|
| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | Maps charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |
This table represents the types of data that would be generated from quantum chemical calculations.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics
Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecules and their complexes. nih.govnih.gov For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape. Due to its long aliphatic chain, the molecule can adopt numerous conformations, and MD simulations can identify the most energetically favorable ones in different environments, such as in aqueous solution or within a lipid bilayer. nih.govbiophysik.org
When docked into a protein target like PPARγ, MD simulations can assess the stability of the binding pose predicted by docking. researchgate.net These simulations can reveal how the ligand and protein adapt to each other's presence over time, providing a more dynamic and realistic picture of the binding event. Key parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be monitored to evaluate the stability of the complex and the flexibility of different regions.
Given its amphiphilic nature, MD simulations can also be used to model the interaction of this compound with cell membranes. proquest.comacs.org These simulations could predict how the molecule partitions into the lipid bilayer, its orientation within the membrane, and its effect on membrane properties such as fluidity and thickness.
In Silico Pathway Analysis and Network Modeling (e.g., KEGG, MetaboAnalyst)
In silico pathway analysis tools are used to predict the biological pathways that a compound may affect. By inputting the structure of this compound into databases and prediction servers, it is possible to identify potential protein targets and, consequently, the pathways in which they are involved.
Based on experimental data from related polyacetylenes, it is known that they can influence a variety of signaling pathways, including those involved in inflammation and cell proliferation. mdpi.com For example, falcarinol-type compounds have been shown to modulate the NF-κB signaling pathway. mdpi.com Tools like the Kyoto Encyclopedia of Genes and Genomes (KEGG) can be used to map the known targets of similar compounds and visualize the affected pathways.
MetaboAnalyst is another powerful tool that can be used in conjunction with metabolomics data. nih.gov If cells or organisms are treated with this compound, the resulting changes in the metabolome can be analyzed with MetaboAnalyst to identify the metabolic pathways that are most significantly perturbed.
Multivariate Statistical Analysis for Metabolite Profile Differentiation (e.g., PCA, PLS-DA)
When analyzing complex biological samples, such as plant extracts or biofluids from individuals who have consumed these extracts, multivariate statistical analysis is essential to discern meaningful patterns in the data. nih.gov Techniques like Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) are commonly employed in metabolomics to differentiate between samples based on their metabolite profiles. pomics.commdpi.com
In the context of this compound, these methods could be used to:
Differentiate plant extracts: Analyze extracts from different plant sources or cultivars to identify those with higher concentrations of this and related polyacetylenes.
Monitor biological effects: Compare the metabolite profiles of cells or tissues treated with this compound to control groups to identify biomarkers of exposure and effect. nih.gov
PCA is an unsupervised method that can reveal clustering or outliers in the data, while PLS-DA is a supervised method that can be used to build a predictive model to classify samples based on their metabolic fingerprint.
Table 3: Application of Multivariate Statistical Analysis in the Study of this compound
| Analysis Method | Application | Expected Outcome |
|---|---|---|
| Principal Component Analysis (PCA) | Unsupervised analysis of metabolomic data from samples containing the compound. | Visualization of sample grouping, identification of outliers, and understanding of sources of variation in the dataset. |
Future Research Directions and Applications in Academic Research
Development of Chemical Biology Probes for Target Elucidation
A primary challenge in understanding the function of a novel bioactive molecule is identifying its cellular binding partners. The terminal alkyne group in 1,2-Dihydroxyheptadec-16-yn-4-yl acetate (B1210297) is an ideal chemical handle for the development of probes to elucidate its mechanism of action. nih.govscilit.com This functionality allows for the use of bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," a highly specific and efficient reaction that can be performed in complex biological systems. nih.gov
Future research could focus on synthesizing a panel of probes where the parent compound is appended with various reporter tags via its terminal alkyne. For instance, an azide-modified biotin (B1667282) tag could be "clicked" onto the molecule to create an affinity probe. researchgate.net This probe could be incubated with cell lysates or live cells, and any proteins that bind to the compound could be isolated using streptavidin-coated beads and subsequently identified by mass spectrometry. Similarly, attaching an azide-functionalized fluorophore would enable the visualization of the compound's subcellular localization using advanced microscopy techniques. researchgate.net
These approaches, central to activity-based protein profiling (ABPP), could provide direct insights into the enzymes or receptors that interact with 1,2-Dihydroxyheptadec-16-yn-4-yl acetate, thereby revealing the signaling pathways it modulates. nih.govfrontiersin.org
| Probe Type | Reporter Tag | Application | Principle |
|---|---|---|---|
| Affinity Probe | Biotin-azide | Target protein pull-down and identification | High-affinity interaction between biotin and streptavidin allows for isolation of probe-protein complexes. |
| Fluorescent Probe | Fluorophore-azide (e.g., Rhodamine-azide) | Subcellular localization imaging | Fluorescent tag enables visualization of the compound's distribution within cells via confocal microscopy. |
| Photo-crosslinking Probe | Azide-diazirine | Covalent capture of binding partners | UV activation creates a reactive carbene that covalently links the probe to its target, enabling more stringent purification. |
Exploration of Chemoenzymatic and Synthetic Biology Approaches for Production
The complex structure of many natural products can make their large-scale production through traditional chemical synthesis challenging and costly. researchgate.net Chemoenzymatic and synthetic biology strategies offer powerful alternatives for the sustainable and efficient production of this compound and its analogs.
Chemoenzymatic Synthesis: This approach combines the selectivity of enzymes with the versatility of chemical reactions. mdpi.com For instance, lipases could be employed for the regioselective acylation or deacylation of the hydroxyl groups, allowing for the creation of a library of ester derivatives with modified properties. dss.go.th Alcohol dehydrogenases or oxidases could be used to selectively oxidize the hydroxyl groups to ketones, providing another point for chemical diversification. nih.gov Furthermore, metal-catalyzed hydrogenation of the alkyne moiety could yield the corresponding alkene or alkane analogs, which could be used in structure-activity relationship (SAR) studies. nih.govresearchgate.net
Synthetic Biology: The core structure of this compound suggests it may be derived from fatty acid or polyketide biosynthetic pathways. mdpi.comfrontiersin.org Future research could involve identifying the gene cluster responsible for its production in its native source. Once identified, this cluster could be transferred to a more tractable microbial host, such as Escherichia coli or Saccharomyces cerevisiae, for heterologous expression and production. nih.gov By engineering the polyketide synthase (PKS) or fatty acid synthase (FAS) enzymes within this pathway, it may be possible to generate novel derivatives with altered chain lengths, hydroxylation patterns, or stereochemistry. nih.govsciepublish.com This biosynthetic engineering approach could provide a renewable source of the parent compound and a platform for generating structural diversity. researchgate.net
| Strategy | Methodology | Potential Modifications | Advantages |
|---|---|---|---|
| Chemoenzymatic | Use of isolated enzymes (e.g., lipases, oxidases) combined with chemical steps (e.g., hydrogenation). | Alteration of ester groups; oxidation of hydroxyls; saturation of the alkyne. | High selectivity and mild reaction conditions. nih.gov |
| Synthetic Biology | Heterologous expression of the biosynthetic gene cluster in a microbial host. | Modification of the carbon backbone length and hydroxylation pattern via PKS/FAS engineering. | Sustainable and scalable production; generation of novel "unnatural" natural products. nih.gov |
Advanced Metabolomic Profiling in Diverse Biological Systems to Uncover Novel Roles
Metabolomics, the large-scale study of small molecules, provides a functional readout of the physiological state of a biological system. Long-chain fatty alcohols and their esters are known to play diverse roles in cell signaling, membrane structure, and energy storage. nih.govgerli.com Advanced metabolomic profiling can be used to understand the endogenous roles of this compound.
Using high-resolution mass spectrometry platforms, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), targeted and untargeted lipidomics analyses can be developed to quantify this compound and its potential metabolites in a variety of biological samples, including cell cultures, animal tissues, and human biofluids. acs.orgnih.gov By comparing the levels of these lipids in different conditions (e.g., health versus disease, treated versus untreated), researchers can generate hypotheses about the compound's function. mdpi.com For example, if levels of this compound are significantly altered in inflammatory conditions, it would suggest a potential role in inflammation-related pathways. mdpi.com This approach can help uncover previously unknown biological functions and identify disease states where the compound may play a significant role.
| Step | Description | Key Technology | Expected Outcome |
|---|---|---|---|
| 1. Sample Preparation | Extraction of lipids from biological matrices (e.g., plasma, cells). | Liquid-liquid or solid-phase extraction. | Enriched lipid fraction for analysis. |
| 2. Data Acquisition | Separation and detection of lipids using high-resolution mass spectrometry. | UPLC-QTOF MS or Orbitrap MS. | Accurate mass and fragmentation data for lipid identification. |
| 3. Data Analysis | Peak detection, alignment, and statistical analysis to identify significant changes. | Multivariate statistical software (e.g., PCA, OPLS-DA). | Identification of lipids that are differentially regulated between sample groups. |
| 4. Pathway Analysis | Mapping identified lipids to known biochemical pathways. | Metabolomics databases (e.g., KEGG, LIPID MAPS). | Hypotheses about the compound's role in specific biological processes. |
Structure-Based Lead Optimization Strategies for Biochemical Modulators (Theoretical Frameworks)
Should this compound be found to modulate a specific protein target, its structure could serve as a starting point for lead optimization in a drug discovery context. nih.gov While its actual target is currently unknown, a theoretical framework can be established for how this process would proceed once a target is identified, for example, through the chemical probe studies described in section 9.1.
The first step would be to determine the three-dimensional structure of the compound bound to its target protein, ideally through X-ray crystallography or cryo-electron microscopy. This structural information is critical for understanding the key binding interactions. researchgate.net Computational tools, such as molecular docking and molecular dynamics simulations, could then be used to model these interactions in silico and predict how structural modifications to the lead compound would affect its binding affinity and selectivity. nih.govacs.org
Based on these computational models, a medicinal chemistry campaign could be designed. SAR would be systematically explored by modifying different parts of the molecule. For instance, the acetate group could be replaced with other esters or amides to probe interactions in its binding pocket. The stereochemistry of the hydroxyl groups could be altered, and their potential for hydrogen bonding explored. The length and saturation of the heptadecyne chain could be varied to optimize hydrophobic interactions. This iterative process of computational design, chemical synthesis, and biological testing is a cornerstone of modern drug discovery, aimed at transforming a bioactive natural product into a potent and selective therapeutic agent. researchgate.net
| Structural Feature | Potential Modification | Rationale for Modification | Desired Outcome |
|---|---|---|---|
| Acetate Ester | Replace with various amides, carbamates, or sulfonamides. | Explore different hydrogen bond donor/acceptor patterns and steric fit. | Improved binding affinity and selectivity. |
| 1,2-Diol | Invert stereochemistry; selectively remove or methylate hydroxyls. | Determine the importance of specific hydrogen bonds for target recognition. | Enhanced potency and metabolic stability. |
| Alkyl Chain | Vary chain length; introduce unsaturation or branching. | Optimize hydrophobic interactions within the binding site. | Improved pharmacokinetic properties. |
| Terminal Alkyne | Reduce to alkene/alkane; replace with a small cyclic group (e.g., cyclopropyl). | Probe for specific interactions at the end of the binding pocket; remove potentially reactive moiety. | Increased target specificity and reduced off-target effects. |
Q & A
Q. What analytical techniques are recommended for confirming the identity and purity of 1,2-Dihydroxyheptadec-16-yn-4-yl acetate in synthetic samples?
To confirm identity and purity, use a combination of:
- Nuclear Magnetic Resonance (NMR) : Analyze hydroxyl (δ 1.5–3.0 ppm) and acetyl (δ 2.0–2.2 ppm) proton signals.
- High-Resolution Mass Spectrometry (HRMS) : Verify the exact mass (326.2457 Da) and molecular formula (C₁₉H₃₄O₄) using electrospray ionization (ESI) or MALDI-TOF .
- Infrared Spectroscopy (IR) : Identify characteristic stretches for hydroxyl (~3200–3500 cm⁻¹), acetyl carbonyl (~1740 cm⁻¹), and alkyne (C≡C, ~2100–2260 cm⁻¹) groups.
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
Follow these steps:
Data Collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å).
Structure Solution : Employ SHELXT for space-group determination and phase refinement .
Refinement : Apply SHELXL to model hydrogen bonding (e.g., O–H···O interactions) and anisotropic displacement parameters .
Validation : Check for residual electron density (< 0.3 eÅ⁻³) and R-factor convergence (< 5%).
This method clarifies bond angles, torsional strain in the alkyne chain, and hydrogen-bonding networks .
Advanced Questions
Q. What methodological considerations are critical when investigating this compound as a potential biomarker for Heart Failure with Preserved Ejection Fraction (HFpEF)?
Key steps include:
- Cohort Design : Enroll HFpEF patients and healthy controls matched for age, sex, and comorbidities .
- Plasma Metabolomics : Use LC-MS/MS to quantify the compound in plasma, normalized to internal standards (e.g., deuterated analogs).
- Statistical Validation :
- Reproducibility : Validate findings in a separate cohort and cross-reference with existing metabolomic databases .
Q. How can density functional theory (DFT) simulations optimize the study of its electronic properties?
To model electronic behavior:
Functional Selection : Use hybrid functionals (e.g., B3LYP) incorporating exact exchange to improve accuracy for conjugated systems like the alkyne-acetate moiety .
Basis Sets : Apply 6-311++G(d,p) for geometry optimization and frequency calculations.
Properties Analysis :
- Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity.
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
Validation : Compare computed IR spectra with experimental data to refine models .
Q. What experimental strategies are effective in analyzing hydrogen bonding networks in its crystal lattice?
Crystallographic Data : Use SHELXL to refine hydrogen atom positions and generate hydrogen-bonding tables (distance: 2.6–3.0 Å; angle: 150–180°) .
Thermal Analysis : Perform DSC/TGA to correlate hydrogen-bond strength with thermal stability (decomposition >200°C).
Comparative Studies : Analyze isostructural analogs to isolate the impact of hydroxyl/acetyl groups on packing efficiency .
Q. How should researchers address contradictions between observed bioactivity and predicted physicochemical properties?
- Data Triangulation : Cross-validate experimental bioactivity (e.g., HFpEF biomarker potential) with computational ADMET predictions (logP, solubility) .
- Statistical Robustness : Apply multivariate regression to identify confounding variables (e.g., comorbidities, medication).
- Mechanistic Studies : Use knock-out models (e.g., siRNA) to confirm the compound’s role in metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
